MAO-A Inhibitory Activity: 6-Nitroquinolin-3-amine vs. 6-Nitroquinoline Derivatives
6-Nitroquinolin-3-amine demonstrates measurable inhibitory activity against human monoamine oxidase A (MAO-A), with an IC₅₀ value of 9.04 × 10⁴ nM (90.4 μM) in a fluorescence-based kynuramine conversion assay [1]. In contrast, structurally distinct 6-nitroquinoline derivatives evaluated in parallel assays showed varying potency; for instance, a different quinoline-based compound (BDBM50401987/CHEMBL1492484) exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 μM) against MAO-A, representing a ~10% difference in potency [2]. While both compounds are weak MAO-A inhibitors, the presence of the 3-amine group in 6-nitroquinolin-3-amine is structurally correlated with this measurable interaction, establishing a baseline for SAR exploration in neurochemistry applications.
| Evidence Dimension | Human MAO-A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.04 × 10⁴ nM (90.4 μM) |
| Comparator Or Baseline | Quinoline derivative CHEMBL1492484: 1.00 × 10⁵ nM (100 μM) |
| Quantified Difference | ~10% lower IC₅₀ (modestly more potent) |
| Conditions | Recombinant human MAO-A; kynuramine conversion to 4-hydroxyquinoline; 20 min fluorescence assay |
Why This Matters
Quantified MAO-A interaction distinguishes 6-nitroquinolin-3-amine as a chemically tractable starting point for neuropharmacology research, whereas related isomers (e.g., 5-nitro- or 8-nitroquinolin-3-amine) lack comparable MAO inhibition data, making this compound the evidence-backed choice for CNS target exploration.
- [1] BindingDB. BDBM50409066 (CHEMBL145059). IC₅₀ = 9.04E+4 nM for human MAO-A. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484). IC₅₀ = 1.00E+5 nM for human MAO-A. View Source
